N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridazinone moiety substituted with a furan group via an ethylamine bridge. The benzo[c][1,2,5]thiadiazole ring system confers rigidity and π-stacking capabilities, while the pyridazinone and furan groups may enhance solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16-6-5-13(15-2-1-9-25-15)19-22(16)8-7-18-17(24)11-3-4-12-14(10-11)21-26-20-12/h1-6,9-10H,7-8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQCLUKGKBURKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific reaction conditions. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to pyridazine derivatives.
Substitution: The benzo[c][1,2,5]thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted furan, pyridazine, and benzo[c][1,2,5]thiadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest structural analogs from the evidence include Dasatinib (BMS-354825) and related thiazolecarboxamide derivatives. Key distinctions are outlined below:
Key Advantages and Limitations
- Target Compound : The benzo[c][1,2,5]thiadiazole moiety may offer enhanced binding affinity to redox-active biological targets compared to simpler thiazole systems. However, the furan group could introduce metabolic instability due to susceptibility to oxidative degradation .
- Dasatinib : Clinically validated for leukemia, with high oral bioavailability attributed to the hydroxyethylpiperazine group. Its 2-chloro-6-methylphenyl substituent optimizes target selectivity .
- Other Analogs : Derivatives with imidazole or pyrrolidine substituents () show improved solubility but reduced metabolic stability compared to Dasatinib .
Research Findings and Hypotheses
Binding Interactions
For example:
- The pyridazinone ring may mimic ATP-binding motifs in kinases, similar to pyrimidine-based inhibitors like Dasatinib .
- The benzo[c][1,2,5]thiadiazole group could engage in π-π stacking with hydrophobic kinase pockets, analogous to thiazolecarboxamides in .
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that combines various heterocyclic structures, notably furan and pyridazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics
The molecular formula of this compound is C20H17N5O4S, with a molecular weight of 423.4 g/mol. The compound features a unique combination of functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O4S |
| Molecular Weight | 423.4 g/mol |
| CAS Number | 1251564-80-3 |
Anticancer Activity
Research has indicated that compounds containing furan and pyridazine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. The compound's ability to target the colchicine site on tubulin suggests its potential as a dual inhibitor of both tubulin and histone deacetylases (HDACs) .
Case Study: Tubulin Inhibition
In a comparative study involving various furan derivatives, it was found that certain compounds displayed IC50 values in the nanomolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The dual-targeting strategy employed by these compounds enhances their efficacy compared to traditional chemotherapeutics .
Anti-inflammatory Properties
The pyridazinone core has been recognized for its anti-inflammatory effects. Substituted pyridazinones have demonstrated low ulcerogenic effects while effectively reducing inflammation markers in various models . The incorporation of the furan moiety may enhance this activity due to its electron-rich nature, which can interact favorably with inflammatory pathways.
Research Findings: In Vivo Studies
In vivo studies have shown that similar compounds significantly reduced edema in animal models, suggesting a promising therapeutic profile for inflammatory diseases . These findings underscore the potential of this compound as a candidate for further development in anti-inflammatory therapies.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and inflammation. By disrupting tubulin dynamics and modulating HDAC activity, the compound can induce apoptosis in cancer cells while simultaneously mitigating inflammatory responses.
Q & A
Q. What are the common synthetic routes for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. For example, thiadiazole derivatives can be prepared using N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as starting reagents. Cyclization in DMF with iodine and triethylamine under reflux conditions facilitates sulfur cleavage and product formation . Key intermediates are characterized by TLC (chloroform:acetone, 3:1) to monitor reaction progress.
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Structural confirmation relies on:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹, NH/OH bands at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves proton environments (e.g., furan protons at δ 6.3–7.5 ppm) and carbon backbone .
- Mass spectrometry (FAB or ESI) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray diffraction : Resolves crystallographic parameters of intermediates or co-crystals .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ determination for thiazole/thiadiazole derivatives) .
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Cytotoxicity : Compare with healthy cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Variables to optimize:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
- Catalyst loading : Iodine (1–2 eq.) and triethylamine (3 eq.) improve sulfur elimination .
- Temperature and time : Extended reflux (24–48 hours) increases conversion rates but risks decomposition .
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity precursors .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from impurities, assay protocols, or structural analogs. Mitigation strategies include:
Q. What mechanistic strategies elucidate the compound’s role in heterocyclization reactions?
Advanced approaches:
- Isotopic labeling : Use ¹³C-labeled reagents to track carbon rearrangement during cyclization .
- Kinetic studies : Monitor reaction intermediates via in situ NMR or HPLC to identify rate-limiting steps .
- Computational modeling : DFT calculations predict transition states and regioselectivity in thiadiazole formation .
Q. How to address structural ambiguities in reactive intermediates?
For unstable intermediates (e.g., N-substituted thioamides):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
